molecular formula C20H19N3O2 B2831757 2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 307552-88-1

2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2831757
CAS No.: 307552-88-1
M. Wt: 333.391
InChI Key: OQTNBNUQCHYJGH-UHFFFAOYSA-N
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Description

2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that features a unique combination of indole and chromene structures. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The indole moiety is known for its presence in many natural products and pharmaceuticals, while the chromene structure is associated with various biological activities, including antioxidant and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-step process. One common method starts with the condensation of 3-formylchromone with indole derivatives in the presence of a suitable catalyst. This reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then treated with an amine, such as ammonium acetate, to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the application of high-throughput screening to identify the most efficient catalysts and solvents. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the chromene ring can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is studied for its potential biological activities. The indole moiety is known for its role in cell signaling and regulation, making this compound a candidate for studies on cell proliferation and apoptosis.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. The combination of indole and chromene structures suggests possible applications in the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of 2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis. The chromene structure may also contribute to the compound’s antioxidant properties, protecting cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.

    Chromene derivatives: Various chromene derivatives are studied for their antioxidant and anti-inflammatory activities.

Uniqueness

2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile stands out due to its combined indole and chromene structures, offering a unique set of biological activities and synthetic possibilities. This dual functionality makes it a versatile compound for research and development in multiple scientific disciplines.

Biological Activity

The compound 2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS Number: 307552-88-1) is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H19N3O2\text{C}_{20}\text{H}_{19}\text{N}_{3}\text{O}_{2}

Biological Activity Overview

Research indicates that compounds within the chromene family exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The specific compound has shown promising results in several biological assays.

Anticancer Activity

Several studies have evaluated the anticancer potential of this chromene derivative:

  • Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines:
    • MCF-7 (breast cancer) : IC50 values indicated strong inhibitory activity comparable to standard chemotherapeutic agents like etoposide. For instance, some derivatives showed IC50 values less than 30 μg/mL, with certain compounds exhibiting IC50 values as low as 3.46 μg/mL against MDA-MB-231 cells .
    • Other Cell Lines : The compound was also tested against HCT-116 (colon cancer), A549 (lung cancer), and HepG2 (liver cancer) cells, showing promising results that warrant further investigation .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies suggest that they may inhibit key signaling pathways involved in cancer progression.

Enzyme Inhibition

The compound has also been assessed for its enzyme inhibition properties:

  • Tyrosinase Inhibition : The anti-tyrosinase activity was evaluated using mushroom tyrosinase as a model. The most potent derivatives showed IC50 values ranging from 35.38 to 39.09 µM, indicating strong potential for skin-whitening applications in cosmetic formulations .
  • Kinase Inhibition : Some derivatives have been reported to inhibit kinases such as EGFR and VEGFR-2, which are critical in cancer signaling pathways. This suggests potential applications in targeted cancer therapies .

Antimicrobial Activity

The antimicrobial properties of this class of compounds have also been explored:

  • Broad Spectrum Activity : Studies indicate that chromene derivatives possess antibacterial and antifungal activities. These compounds have shown effectiveness against various pathogens, making them candidates for further development as antimicrobial agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves a multi-component reaction that is environmentally friendly and yields high purity products .

Table 1: Summary of Biological Activities

Activity TypeTested Cell Lines/OrganismsIC50 Values (μg/mL)Reference
CytotoxicityMCF-7<30
MDA-MB-2313.46 - 18.76
Tyrosinase InhibitionMushroom Tyrosinase35.38 - 39.09
Kinase InhibitionEGFR/VEGFR-2Not specified
AntimicrobialVarious pathogensNot specified

Case Studies

  • Case Study on Cytotoxicity : A study conducted on the cytotoxic effects of various chromene derivatives demonstrated that certain modifications on the chromene structure significantly enhanced anticancer activity against breast cancer cell lines compared to traditional treatments .
  • Case Study on Enzyme Inhibition : Another research highlighted the efficacy of these compounds in inhibiting tyrosinase activity more effectively than kojic acid, indicating their potential use in cosmetic applications aimed at skin lightening .

Properties

IUPAC Name

2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-20(2)7-15(24)18-16(8-20)25-19(22)12(9-21)17(18)13-10-23-14-6-4-3-5-11(13)14/h3-6,10,17,23H,7-8,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTNBNUQCHYJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CNC4=CC=CC=C43)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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